molecular formula C3ClF7 B1617311 1-Chloro-1,1,2,2,3,3,3-heptafluoropropane CAS No. 422-86-6

1-Chloro-1,1,2,2,3,3,3-heptafluoropropane

Cat. No. B1617311
CAS RN: 422-86-6
M. Wt: 204.47 g/mol
InChI Key: XXSZLFRJEKKBDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07268261B2

Procedure details

According to another embodiment of the present invention, a 34 cubic centimeter Inconel™ reactor tube is equipped with a ceramic fiber heater. The reactor is purged with nitrogen between 150° C. and 200° C. The reactor is connected to tubing providing chlorine and the hydrofluorocarbon heptafluoropropane (HFC-227). The flow of the chlorine and HFC-227 is controlled with gas flowmeters. Table 3 below indicates the suggested reaction parameters as well as the expected results. Fluoromonomer precursor chloroheptafluoropropane (CFC-217) exiting the reactor is first passed through a 10% (wt./wt.) KOH solution and then dried over CaSO4, before being captured for subsequent gas chromatography analysis.
[Compound]
Name
hydrofluorocarbon heptafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
ClCl.C(F)(C(F)(F)F)C(F)(F)F.Cl[C:14]([F:23])([F:22])[C:15]([F:21])([F:20])[C:16]([F:19])([F:18])[F:17].[OH-].[K+]>>[CH:14]([C:15]([C:16]([F:19])([F:18])[F:17])([F:21])[F:20])([F:23])[F:22] |f:3.4|

Inputs

Step One
Name
hydrofluorocarbon heptafluoropropane
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(F)(F)F)(C(F)(F)F)F
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(C(F)(F)F)(F)F)(F)F
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the suggested reaction parameters as well as the
CUSTOM
Type
CUSTOM
Details
expected results
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over CaSO4

Outcomes

Product
Name
Type
Smiles
C(F)(F)C(F)(F)C(F)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.